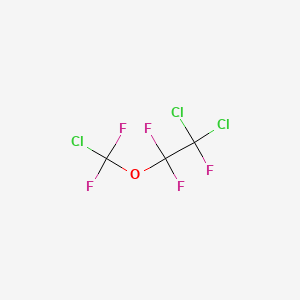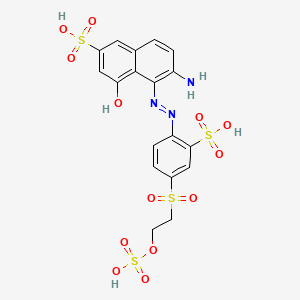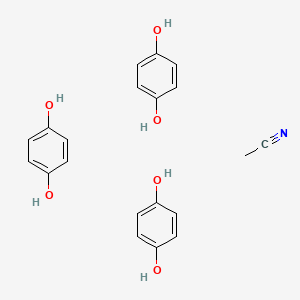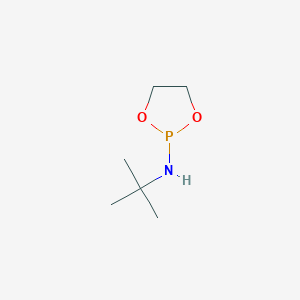![molecular formula C11H14 B14660612 Bicyclo[4.4.1]undeca-1,3,5-triene CAS No. 38795-15-2](/img/structure/B14660612.png)
Bicyclo[4.4.1]undeca-1,3,5-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[441]undeca-1,3,5-triene is an organic compound with the molecular formula C₁₁H₁₄ It is a bicyclic hydrocarbon that features a unique structure with three double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[4.4.1]undeca-1,3,5-triene typically involves the use of cycloheptatriene as a starting material. One common method includes the reaction of cycloheptatriene with a chromium tricarbonyl complex under reflux conditions in tetrahydrofuran (THF). The reaction proceeds through a series of steps, including the formation of a tricarbonyl intermediate and subsequent cyclization to yield the desired bicyclic compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.4.1]undeca-1,3,5-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated bicyclic compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the bicyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and ozone.
Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation reagents like bromine or chlorine can be used for electrophilic substitution, while organometallic reagents can facilitate nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction typically produces saturated hydrocarbons.
Scientific Research Applications
Bicyclo[4.4.1]undeca-1,3,5-triene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studies of reaction mechanisms and stereochemistry.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its medicinal chemistry applications focuses on developing new therapeutic agents.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Bicyclo[4.4.1]undeca-1,3,5-triene involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in specific chemical reactions that can modulate biological pathways. For instance, its derivatives may interact with enzymes or receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene: This compound has an additional double bond compared to Bicyclo[4.4.1]undeca-1,3,5-triene.
Bicyclo[4.2.0]octa-1,3,5-triene: A smaller bicyclic compound with a different ring structure.
Uniqueness
This compound is unique due to its specific arrangement of double bonds and the stability of its bicyclic structure. This makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Properties
CAS No. |
38795-15-2 |
|---|---|
Molecular Formula |
C11H14 |
Molecular Weight |
146.23 g/mol |
IUPAC Name |
bicyclo[4.4.1]undeca-1,3,5-triene |
InChI |
InChI=1S/C11H14/c1-2-6-11-8-4-3-7-10(5-1)9-11/h1-2,5-6H,3-4,7-9H2 |
InChI Key |
POQPGBIFWKXZAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CC=CC=C(C1)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



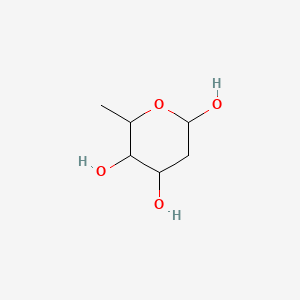
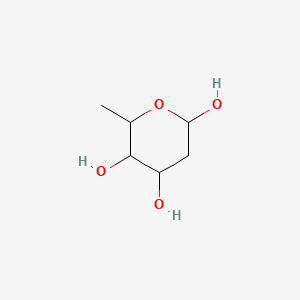
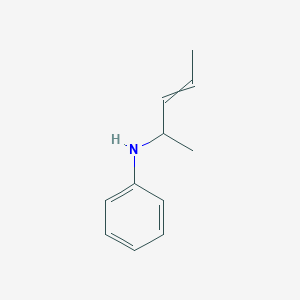

![(8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,5'-[1,3]oxazolidine]](/img/structure/B14660578.png)
